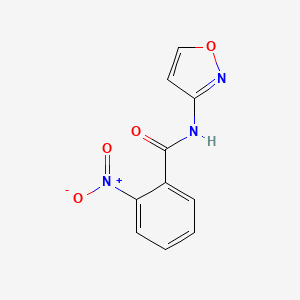

2-nitro-N-(1,2-oxazol-3-yl)benzamide

Description

Properties

IUPAC Name |

2-nitro-N-(1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(11-9-5-6-17-12-9)7-3-1-2-4-8(7)13(15)16/h1-6H,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHMSZNNYVWCRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NOC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(1,2-oxazol-3-yl)benzamide typically involves the nitration of benzoic acid to produce m-nitrobenzoic acid, which is then coupled with an isoxazole derivative. The nitration can be achieved using nitric acid or a mixture of nitric and sulfuric acids . The coupling reaction often requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Common reagents include halogens, alkyl halides, and strong bases.

Major Products Formed

Oxidation: Formation of nitrobenzamide derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

2-nitro-N-(1,2-oxazol-3-yl)benzamide has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-(1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamide Derivatives

*Calculated based on analogous compounds.

Key Observations:

- Substituent Effects: The oxazole ring in the target compound introduces rigidity and aromaticity compared to the flexible hydroxyalkyl chain in .

- Hydrogen Bonding : The di-nitro derivative forms a 3D network via N–H···O and C–H···O interactions, critical for crystal packing. The target compound’s oxazole may participate in similar interactions, though its exact hydrogen-bonding pattern remains uncharacterized.

Table 3: Functional Comparisons

Key Observations:

- Bioactivity : The nitro group’s electron-withdrawing nature may enhance interactions with biological targets, as seen in the di-nitro analog’s antimicrobial properties . The oxazole ring’s metabolic stability could make the target compound a superior candidate compared to thiadiazole derivatives like 4j, which may exhibit higher toxicity.

- Applications : While the hydroxyalkyl derivative is tailored for catalysis, the target compound’s structural features align more with drug discovery, particularly in targeting enzymes or microbial pathogens.

Q & A

Q. Table 1: Yield Comparison for Amide Coupling Methods

| Method | Yield (%) | Reaction Time | Reference |

|---|---|---|---|

| Traditional reflux | 84 | 6 hours | |

| Microwave-assisted | 89 | 30 minutes |

Basic: Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

Methodological Answer:

A multi-technique approach is essential:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., nitro group at C2 of benzamide, oxazole protons at δ 6.5–7.5 ppm) .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₈N₃O₄: 234.0514) .

X-ray Crystallography : Resolve bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (e.g., 71.76° between benzamide and oxazole planes) .

HPLC-PDA : Assess purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients .

Basic: What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in biological assays?

Methodological Answer:

Key properties include:

Solubility :

- Poor aqueous solubility (common in nitro-aromatics); use DMSO stock solutions (<10 mM) with sonication .

Stability :

- Light-sensitive due to nitro group; store in amber vials at –20°C.

- Hydrolytic stability: Monitor via pH-controlled TLC (neutral conditions preferred) .

LogP : Predicted ~2.1 (via ChemDraw), indicating moderate membrane permeability .

Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data for this benzamide derivative?

Methodological Answer:

Contradictions often arise from pharmacokinetic (PK) variability or off-target effects. Strategies include:

Metabolic profiling : Use LC-MS to identify hepatic metabolites (e.g., nitro-reduction products) .

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitro with cyano) to isolate pharmacophore contributions .

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Corrogate plasma concentration-time curves with target engagement assays .

Q. Table 2: Example SAR for Nitro-Substituted Analogs

| Substituent | In vitro IC₅₀ (µM) | In vivo Efficacy | Notes |

|---|---|---|---|

| –NO₂ | 0.45 | Low | High plasma clearance |

| –CN | 0.62 | Moderate | Improved metabolic stability |

Advanced: What computational strategies are effective in modeling the interaction between this compound and enzyme targets like kinase inhibitors?

Methodological Answer:

Molecular docking :

- Use AutoDock Vina with crystal structures (e.g., PDB: 5EDQ) to predict binding poses. Focus on hydrogen bonds between the nitro group and kinase hinge residues (e.g., Glu883 in EGFR) .

Molecular Dynamics (MD) :

- Simulate ligand-protein stability (10 ns trajectories) in GROMACS; validate RMSD fluctuations (<2 Å for stable binding) .

Quantum Mechanics (QM) :

- Calculate electrostatic potential maps (Gaussian 16) to identify nucleophilic attack sites on the oxazole ring .

Advanced: What methodologies address challenges in crystallizing nitro-substituted benzamides for X-ray diffraction studies?

Methodological Answer:

Challenges include polymorphism and poor crystal growth due to planar rigidity. Solutions:

Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize π-π stacking .

Temperature gradients : Slow cooling (0.1°C/min) from saturated DMSO/ethanol solutions .

Software tools :

Q. Table 3: Crystallographic Data for 2-Nitrobenzamide Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Space group | P212121 | |

| Dihedral angle (°) | 71.76 (benzamide-oxazole) | |

| Hydrogen bonds | N–H⋯O (2.89 Å) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.